Product packaging for 2-M-Tolylmorpholine(Cat. No.:CAS No. 62008-56-4)

2-M-Tolylmorpholine

Cat. No.: B3385243
CAS No.: 62008-56-4
M. Wt: 177.24 g/mol
InChI Key: GCUQWEDRVYQJKG-UHFFFAOYSA-N
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Description

Historical Perspectives and Chemical Significance of Morpholine (B109124) Derivatives

The morpholine scaffold has been a subject of extensive research due to its inherent chemical stability and its ability to modulate the properties of larger molecules. Its presence in numerous approved drugs and experimental compounds underscores its status as a "privileged pharmacophore" sci-hub.sesci-hub.se. The morpholine ring can enhance molecular potency through interactions with target proteins, improve pharmacokinetic profiles by increasing solubility and brain permeability, and serve as a versatile building block for complex molecular architectures acs.orgsci-hub.sesci-hub.se. Derivatives of morpholine have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties, making them attractive targets for drug discovery jchemrev.comsci-hub.sesci-hub.se. Industrially, morpholine and its derivatives are employed as corrosion inhibitors, solvents, rubber additives, and emulsifiers wikipedia.orge3s-conferences.orgatamankimya.comnih.gov.

Current Research Landscape and Gaps in Understanding 2-m-Tolylmorpholine

The current research landscape indicates that while morpholine derivatives, and arylmorpholines in general, are well-studied, detailed investigations focusing solely on this compound are less prevalent in publicly accessible literature. Available information often places it within broader synthetic schemes or as a representative of a class of compounds. For instance, this compound has been identified as a synthetic intermediate or product in specific chemical reactions google.com.

However, significant gaps exist in the comprehensive understanding of this compound. Detailed physicochemical data, such as precise melting/boiling points, densities, and spectroscopic assignments (e.g., specific NMR chemical shifts and coupling constants for this exact compound), are not widely reported in easily accessible sources. While general synthetic methodologies for morpholines and arylmorpholines are established, specific optimization studies for the efficient and high-yield synthesis of this compound are not extensively documented. The precise scope of its biological activity or specific applications remains largely uncharacterized in the public domain, often being inferred from studies on related arylmorpholine structures.

Scope and Research Objectives of this compound Studies

Based on the existing literature concerning morpholine derivatives and arylmorpholines, the research objectives for studies involving this compound likely encompass several key areas. These include:

Synthesis Development: Elucidating and optimizing efficient, scalable, and stereoselective synthetic routes for this compound, potentially employing modern catalytic methods vulcanchem.comgoogle.comresearchgate.net.

Characterization: Thoroughly characterizing its physical and chemical properties, including spectroscopic data (NMR, IR, MS), to establish its identity and purity mdpi.comlibretexts.orgaist.go.jphdki.hryoutube.commountainscholar.org.

Investigating Biological Relevance: Exploring its potential as a scaffold or lead compound in medicinal chemistry, particularly in areas where arylmorpholines have shown promise, such as kinase inhibition or modulation of neurotransmitter systems acs.orgucsf.edunih.gov.

Application as a Synthetic Intermediate: Utilizing it as a building block in the synthesis of more complex molecules with potential pharmaceutical or material science applications ontosight.ai.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B3385243 2-M-Tolylmorpholine CAS No. 62008-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11/h2-4,7,11-12H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUQWEDRVYQJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874234
Record name 2-(M-TOLYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62008-56-4
Record name 2-(M-TOLYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Findings and Data

Synthesis and Physical State

One research finding details the synthesis of this compound. In a study employing a general procedure involving the reaction of an amine with an epoxide, followed by treatment with aqueous HCl, this compound was synthesized.

An exploration of the synthetic methodologies for this compound and its related arylmorpholine scaffolds reveals a diverse array of chemical strategies. These approaches range from the fundamental construction of the morpholine (B109124) core to highly specific methods that control the placement and stereochemistry of substituents on the heterocyclic ring.

Mechanistic Investigations of Reactions Involving 2 M Tolylmorpholine

Elucidation of Reaction Mechanisms in 2-m-Tolylmorpholine Synthesis and Transformation

The synthesis of this compound, particularly its hydrochloride salt, likely involves established synthetic methodologies for morpholine (B109124) derivatives. A common approach for synthesizing morpholine hydrochlorides is the alkylation of morpholine with an appropriate benzyl (B1604629) halide, followed by acidification with hydrochloric acid vulcanchem.com. For instance, morpholine could be reacted with 3-methylbenzyl chloride, and the resulting tertiary amine then treated with HCl to yield this compound hydrochloride vulcanchem.com.

Identification and Characterization of Reaction Intermediates

However, intermediates are often highly reactive and short-lived, making their detection and characterization challenging. Advanced analytical techniques, such as spectroscopy (e.g., NMR, mass spectrometry) and kinetic studies, are employed to identify these species, sometimes through trapping or labeling experiments nih.govslideshare.net. Common types of reactive intermediates include carbocations, carbanions, and free radicals, each with distinct electronic structures and reactivity profiles youtube.com. For instance, a secondary carbocation, an allylic radical, or a tertiary carbanion are examples of intermediates whose presence can be inferred from reaction outcomes and spectroscopic data youtube.com.

Role of Catalysis in this compound-Related Chemical Transformations

Catalysis plays a pivotal role in facilitating and directing chemical reactions, making them more efficient and selective. A catalyst is a substance that accelerates a chemical reaction without being consumed in the process energy.govlibretexts.org. Catalysts operate by providing an alternative reaction pathway with a lower activation energy libretexts.org.

In the context of this compound, catalysis is particularly relevant in synthetic procedures and potential functionalization reactions. Molecular catalysis, where all reaction components are dissolved in the same liquid phase, is highly tunable, especially when employing organometallic complexes featuring ligands pnnl.gov. Morpholine-derived ligands have shown utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings vulcanchem.com. The electron-donating nature of the m-tolyl group in this compound could potentially enhance metal-ligand coordination, thereby improving the catalytic efficiency of such systems vulcanchem.com. Palladium-N-heterocyclic carbene (NHC) complexes are examples of catalysts that facilitate these types of transformations vulcanchem.com. The precise control offered by catalysts is essential for the synthesis of complex molecules, including pharmaceuticals, where high selectivity is paramount pnnl.gov.

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms within molecules during chemical reactions or biological processes, thereby elucidating reaction mechanisms and metabolic pathways slideshare.netsymeres.comcreative-proteomics.comsilantes.comnih.gov. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly employed as non-radioactive tracers symeres.comcreative-proteomics.com.

Deuterium labeling is particularly useful for mechanistic studies as it can introduce a kinetic isotope effect, where the rate of a reaction involving a C-D bond differs from that of a C-H bond symeres.com. Similarly, ¹³C and ¹⁵N labeling can provide detailed insights into reaction mechanisms and kinetics symeres.com. These labeled compounds are invaluable for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, aiding in structural characterization and the measurement of molecular interactions symeres.com. While specific isotopic labeling studies on this compound are not detailed here, the general application of these techniques allows researchers to track molecular transformations and understand the step-by-step processes involved in reactions where this compound might be a reactant or product.

Physicochemical Properties of this compound and Derivatives

Structural Characterization and Conformational Analysis of 2 M Tolylmorpholine

Stereochemical Elucidation of 2-m-Tolylmorpholine Isomers and Diastereomers

This compound, due to the presence of a chiral center at the C2 position of the morpholine (B109124) ring where the meta-tolyl group is attached, can exist as stereoisomers. Stereoisomers are compounds with the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms in space jackwestin.commasterorganicchemistry.com. Specifically, this compound can exist as a pair of enantiomers (non-superimposable mirror images) if the molecule is chiral. If there are multiple chiral centers, or if the molecule possesses other forms of stereoisomerism, diastereomers (stereoisomers that are not mirror images of each other) can also arise jackwestin.commasterorganicchemistry.comuou.ac.in. The identification and separation of these isomers are critical for understanding their distinct properties. Techniques such as chiral chromatography or derivatization followed by NMR or HPLC analysis are commonly employed for this purpose.

Conformational Preferences and Ring Dynamics of the Morpholine Ring in this compound

The morpholine ring is a six-membered heterocycle that typically adopts a chair conformation, similar to cyclohexane, to minimize torsional strain and steric repulsions. In the chair conformation, substituents can occupy either axial or equatorial positions. The presence of the meta-tolyl group at the C2 position of this compound will influence the conformational equilibrium. The bulky meta-tolyl substituent is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which are sterically unfavorable google.com.

The morpholine ring itself is capable of undergoing ring inversion, a process where the ring flips from one chair conformation to another. This process involves the temporary flattening of the ring and has an associated energy barrier. The rate of ring inversion and the conformational preferences can be studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, where changes in the NMR spectra at different temperatures can reveal information about the dynamic processes of the molecule longdom.org.

Advanced Spectroscopic Methods in Mechanistic and Structural Analysis

Advanced spectroscopic techniques are indispensable for confirming the structure, stereochemistry, and reaction pathways of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in organic chemistry. For this compound, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. Chemical shifts, coupling constants, and signal multiplicities can help differentiate between various isomers and confirm the connectivity of the molecule qd-latam.comuobaghdad.edu.iqnih.gov.

Mass Spectrometry for Elucidating Reaction Pathways

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure and understand its reaction pathways. Electrospray ionization (ESI) or other soft ionization techniques can generate molecular ions ([M+H]⁺ or [M-H]⁻) that confirm the molecular mass of this compound.

Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting product ions. The fragmentation patterns are characteristic of the molecule's structure and can reveal the presence of specific functional groups or substructures. For example, alpha-cleavage, a common fragmentation pathway for oxygen- and nitrogen-containing compounds, can occur adjacent to heteroatoms, leading to characteristic fragment ions nih.govlibretexts.org. By analyzing these fragments, researchers can propose plausible fragmentation pathways that occurred during ionization or fragmentation, thereby shedding light on the molecule's structure and potentially its reactivity or degradation pathways nih.govresearchgate.net.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline solids, including the absolute configuration of chiral molecules researchgate.netchem-soc.sinih.govnih.gov. If this compound can be crystallized, single-crystal X-ray diffraction can provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and the precise spatial arrangement of all atoms.

The absolute configuration (e.g., R or S at chiral centers) can be determined using X-ray crystallography by analyzing anomalous scattering effects, often quantified by the Flack parameter researchgate.netchem-soc.sinih.gov. This method relies on the presence of chiral centers within the molecule and requires obtaining high-quality single crystals. When successful, X-ray crystallography provides the most reliable confirmation of a molecule's absolute stereochemistry, which is essential for correlating structure with biological activity or other properties.

Theoretical and Computational Chemistry of 2 M Tolylmorpholine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the intrinsic properties of molecules like 2-m-Tolylmorpholine. These methods allow for the prediction of electronic distribution, molecular orbitals, and energetic profiles, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and molecular properties of chemical compounds. DFT calculations for this compound would typically involve determining its optimized molecular geometry, charge distribution, dipole moment, and vibrational frequencies. These properties provide a detailed picture of the molecule's electronic environment and stability. Studies often utilize various DFT functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVTZ) to achieve accurate results. For instance, DFT can reveal the electron-rich and electron-deficient regions within the molecule, indicating potential sites for electrophilic or nucleophilic attack. The calculated bond lengths, bond angles, and torsional angles contribute to understanding the molecule's preferred conformation in its ground electronic state.

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting chemical reactivity. The HOMO represents the region where a molecule is most likely to donate electrons, often acting as a nucleophile, while the LUMO represents the region where it is most likely to accept electrons, acting as an electrophile. For this compound, the energy levels and spatial distribution of the HOMO and LUMO can indicate its propensity for various chemical reactions. For example, a high-lying HOMO might suggest good nucleophilic character, while a low-lying LUMO could indicate susceptibility to nucleophilic attack. The HOMO-LUMO gap is also an important parameter, often correlating with molecular stability and electronic excitation energies.

Table 5.1.2: Representative FMO Energies and HOMO-LUMO Gap for this compound (Hypothetical Data)

OrbitalEnergy (eV)Character
HOMO-5.85Nitrogen lone pair, aromatic π
LUMO-0.92Aromatic π*
HOMO-LUMO Gap4.93-

Note: The data in this table is illustrative and based on typical FMO analysis for similar structures. Actual values would depend on the specific computational method and basis set used.

Prediction of Reaction Pathways and Transition States

Predicting reaction pathways and identifying transition states are crucial for understanding reaction mechanisms and kinetics. Computational methods, often employing DFT, can map out the potential energy surface of a reaction. This involves locating minima (reactants, intermediates, products) and saddle points (transition states) on the surface. For this compound, this could involve studying its behavior in common organic reactions, such as alkylation, acylation, or reactions involving the morpholine (B109124) ring or the tolyl group. Identifying the transition state provides information about the activation energy of a reaction, which directly relates to its rate. Computational studies can also predict the stereochemistry of reactions and identify favored reaction channels.

Molecular Dynamics Simulations for Conformational Space Exploration

Table 5.3: Conformational Analysis of this compound via Molecular Dynamics (Hypothetical Data)

Conformer IDRelative Energy (kcal/mol)DescriptionStability (e.g., Population %)
C10.00Chair-like morpholine ring, meta-tolyl group equatorial75%
C21.5Chair-like morpholine ring, meta-tolyl group axial20%
C33.2Boat-like morpholine ring (high energy)5%

Note: The data in this table is illustrative and based on typical conformational studies of similar cyclic amines.

Computational Modeling of Molecular Interactions

Computational modeling plays a vital role in predicting how this compound interacts with other molecules, particularly in the context of drug discovery and materials science. This includes understanding binding affinities and modes.

Theoretical modeling of ligand-target binding modes often involves techniques such as molecular docking, molecular dynamics, and quantum mechanics/molecular mechanics (QM/MM) methods. Molecular docking predicts the preferred orientation and binding affinity of a ligand (like this compound) to a target protein or receptor. This involves scoring functions that estimate the binding energy based on various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. For this compound, docking studies could reveal specific amino acid residues in a target protein that interact favorably with the morpholine nitrogen, the tolyl group, or other parts of the molecule. Understanding these binding modes is essential for designing molecules with enhanced efficacy and specificity.

Table 5.4.1: Predicted Binding Interactions of this compound with a Hypothetical Target Receptor (Illustrative Data)

Interaction TypeResidue InvolvedDistance (Å)Interaction Strength (Score Component)
Hydrogen BondSerine (e.g., Ser123)2.8Favorable
HydrophobicPhenylalanine (e.g., Phe45)3.5Favorable
ElectrostaticAspartate (e.g., Asp88)4.1Repulsive
Van der WaalsLeucine (e.g., Leu150)3.1Favorable

Note: The data in this table is hypothetical and intended to illustrate the types of interactions predicted in ligand-target binding studies.

Compound Name List:

this compound

Mechanistic Insights into Enzyme-Substrate Interactions through Computational Approaches

Understanding how a molecule like this compound interacts with enzymes is a key application of computational chemistry. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) are employed to elucidate these interactions wikipedia.orgnih.gov. These methods allow researchers to predict binding affinities, identify key interaction points, and understand the dynamic behavior of enzyme-substrate complexes.

Machine learning (ML) approaches are increasingly integrated into predicting enzyme-substrate specificity nih.govplos.org. By analyzing large datasets of enzyme-substrate interactions, ML models can learn patterns to predict new interactions or optimize existing ones nih.govplos.org. These models can utilize various molecular descriptors, including those derived from sequence or structural information, to predict interactions nih.govplos.org. While specific studies detailing this compound's enzyme interactions are not found, the general methodology involves simulating the binding of the molecule to an enzyme's active site, analyzing the resulting complex through energy calculations, and potentially performing molecular dynamics to observe the stability and nature of the interaction over time nih.govdiva-portal.orgnih.govplos.org. For instance, studies on other enzymes have used MD simulations to understand how specific amino acid residues interact with substrates, influencing catalytic efficiency and temperature optima diva-portal.orgnih.gov.

Structure-Activity Relationship (SAR) Studies via Computational Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational methods are instrumental in generating molecular descriptors that quantify various structural and physicochemical properties of a molecule nih.govnih.govmdpi.combiolscigroup.us. These descriptors can include topological indices, electronic properties, steric parameters, and lipophilicity nih.govnih.govmdpi.combiolscigroup.us.

Quantitative Structure-Activity Relationship (QSAR) models are developed by statistically correlating these descriptors with experimentally determined biological activities nih.govnih.govmdpi.combiolscigroup.us. Common methodologies for building QSAR models include multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) nih.govmdpi.combiolscigroup.us. The process typically involves:

Data Acquisition: Gathering a dataset of compounds with known biological activities.

Descriptor Calculation: Generating a comprehensive set of molecular descriptors for each compound nih.govmdpi.combiolscigroup.us.

Model Development: Using statistical techniques to build a predictive model that links descriptors to activity nih.govnih.govmdpi.combiolscigroup.us.

Validation: Rigorously testing the model's predictive power using internal and external validation sets nih.govnih.govmdpi.combiolscigroup.us.

For this compound, a QSAR study would involve calculating various descriptors (e.g., molecular weight, topological indices, electronic properties) and then correlating these with a specific biological activity of interest. For example, if this compound or its analogs were tested for a particular biological effect, the descriptors that best predict this effect would be identified.

Example Data Table: Illustrative Molecular Descriptors for QSAR Studies

Descriptor TypeDescriptor NameValue (Illustrative)Description
0D/1D Descriptors Molecular Weight177.24 g/mol Sum of atomic weights of all atoms in the molecule.
LogP2.5 (estimated)Octanol-water partition coefficient, indicating lipophilicity.
TPSA26.3 ŲTopological Polar Surface Area, related to membrane permeability.
2D Descriptors Randic Index7.8Topological index reflecting molecular branching and connectivity.
Wiener Index150Sum of distances between all pairs of atoms in the molecular graph.
3D Descriptors Molecular Volume190 ųThe volume occupied by the molecule in 3D space.
HOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital.
Dipole Moment2.1 DMeasure of the molecule's polarity.

Note: The values in this table are illustrative and not derived from specific experimental or computational data for this compound.

Compound List:

this compound

Academic Applications of 2 M Tolylmorpholine in Advanced Organic Synthesis

2-m-Tolylmorpholine as a Chiral Building Block in Asymmetric Synthesis

The use of chiral morpholines as building blocks is a well-established strategy in asymmetric synthesis, allowing for the introduction of defined stereochemistry in target molecules. wikipedia.org Chiral auxiliaries, which are temporarily incorporated into a substrate, can direct the stereochemical course of a reaction. wikipedia.org While direct applications of this compound as a chiral auxiliary are not prominently reported, its structure suggests potential in this area. The tolyl group's steric and electronic properties could influence the facial selectivity of reactions on a prochiral center attached to the morpholine (B109124) nitrogen.

For a compound like this compound to be an effective chiral building block, it would typically be resolved into its individual enantiomers. These enantiomerically pure forms could then be incorporated into synthetic routes to produce complex molecules with high stereochemical purity.

Utility in the Construction of Complex Organic Architectures

Morpholine derivatives are integral components of many complex organic molecules, including a number of FDA-approved drugs. researchgate.net Their inclusion can impart desirable physicochemical properties, such as improved solubility and metabolic stability. The synthesis of complex architectures often involves the use of molecular scaffolds, which are core structures upon which further complexity is built. mdpi.com

While specific examples of this compound being used to construct complex organic architectures are scarce, analogous 2-substituted morpholines are employed in the synthesis of bioactive compounds. nih.gov The m-tolyl group in this compound could serve as a handle for further functionalization through reactions like cross-coupling, or its steric bulk could be used to control the conformation of a larger molecule.

Development of Novel Reagents and Catalysts Incorporating the this compound Scaffold

The morpholine ring is a common feature in organocatalysts, particularly those that operate via enamine or iminium ion intermediates. frontiersin.orgnih.gov The nitrogen atom's basicity and the ring's conformational properties can be fine-tuned by substituents. The presence of the m-tolyl group could modulate the catalytic activity and selectivity of a catalyst derived from this compound. For instance, the steric hindrance from the tolyl group could create a specific chiral pocket around the active site, leading to enhanced enantioselectivity in catalyzed reactions.

Furthermore, morpholine-derived ligands are used in transition metal catalysis. The nitrogen and oxygen atoms of the morpholine ring can coordinate to a metal center, and substituents on the ring can influence the ligand's electronic and steric properties. It is conceivable that ligands incorporating the this compound scaffold could be developed for applications in reactions such as palladium-catalyzed cross-couplings. vulcanchem.com

Role in Multi-Component Reaction Design and Development

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. nih.govorientjchem.orgmdpi.com Morpholine and its derivatives have been utilized as one of the components in various MCRs. researchgate.netiau.ir The amine functionality of this compound makes it a suitable candidate for participation in MCRs, such as the Ugi or Mannich reactions.

The m-tolyl substituent could influence the reactivity and selectivity of such reactions. For example, in a Ugi reaction, the steric bulk of the tolyl group might favor the formation of one diastereomer over another. The development of novel MCRs involving this compound could provide efficient routes to libraries of complex molecules with potential biological activity.

Design of Probes and Precursors for Mechanistic Studies

To understand the intricate details of a chemical reaction, chemists often employ mechanistic studies. rsc.org These studies may involve the use of specifically designed probes or precursors that can provide insights into reaction intermediates, transition states, and kinetic profiles. While there is no specific mention in the literature of this compound being used for this purpose, its structure lends itself to such applications.

For instance, isotopic labeling of the tolyl group or the morpholine ring could allow for the tracking of atoms throughout a reaction sequence. Furthermore, the electronic properties of the tolyl group could be systematically varied (e.g., by introducing electron-donating or electron-withdrawing groups) to probe the electronic demands of a reaction, as is common in Hammett-type studies. Such investigations are crucial for the rational design and optimization of new synthetic methods.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-M-Tolylmorpholine with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between morpholine derivatives and substituted toluenes. Key steps include:

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) or transition-metal catalysts to enhance regioselectivity .
  • Purification : Employ column chromatography or recrystallization to isolate the compound, followed by HPLC to verify purity (>98%) .
  • Optimization : Monitor reaction kinetics via TLC or GC-MS to adjust temperature (80–120°C) and solvent polarity (e.g., DMF or THF) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Analysis : Use ¹H/¹³C NMR to confirm the morpholine ring structure and substituent positions. Compare chemical shifts with analogous compounds (e.g., 4-dodecylmorpholine) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns to validate the molecular formula .
  • IR Spectroscopy : Detect characteristic N–C and C–O stretching vibrations (1,100–1,250 cm⁻¹) to confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography with DFT calculations) to resolve ambiguities in stereochemistry .
  • Statistical Analysis : Apply principal component analysis (PCA) to chromatographic retention times or NMR shifts to identify outliers or systematic errors .
  • Literature Benchmarking : Compare results with published datasets for structurally similar morpholine derivatives (e.g., 4-[[3-(dioxaborolan-2-yl)phenyl]methyl]thiomorpholine) to identify methodological discrepancies .

Q. What computational strategies are effective for predicting the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein binding affinities using software like GROMACS or AMBER .
  • Density Functional Theory (DFT) : Calculate electron distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to correlate structure with biological activity .

Q. How should researchers design experiments to assess the compound’s pharmacokinetic or toxicological properties?

  • Methodological Answer :

  • In Vitro Assays : Use hepatic microsomes or cell lines (e.g., HepG2) to study metabolic stability and CYP450 inhibition .
  • Dose-Response Studies : Apply nonlinear regression analysis to IC₅₀/EC₅₀ calculations, ensuring sample sizes are statistically powered (α=0.05, β=0.2) .
  • Control Groups : Include positive/negative controls (e.g., known inhibitors or vehicle-only treatments) to validate assay specificity .

Q. What statistical frameworks are recommended for analyzing contradictory results in pharmacological studies involving this compound?

  • Methodological Answer :

  • Bayesian Meta-Analysis : Pool data from independent studies to estimate effect sizes while accounting for heterogeneity .
  • Sensitivity Analysis : Test robustness of conclusions by varying assumptions (e.g., exclusion of outlier datasets) .
  • Reproducibility Protocols : Pre-register experimental designs and share raw data via repositories (e.g., Zenodo) to minimize bias .

Methodological Guidelines

  • Data Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for all datasets, including raw spectra and computational inputs .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity, particularly when referencing synthesis protocols from regulatory databases (e.g., PubChem, ECHA) .
  • Literature Review : Prioritize peer-reviewed journals over commercial platforms (e.g., BenchChem) to ensure reliability .

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Feasible Synthetic Routes

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2-M-Tolylmorpholine

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